molecular formula C6H3Cl2N2+ B1215582 2,4-Dichlorobenzenediazonium CAS No. 27165-13-5

2,4-Dichlorobenzenediazonium

Cat. No.: B1215582
CAS No.: 27165-13-5
M. Wt: 174 g/mol
InChI Key: SVDAJTZKOJZQFC-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzenediazonium is an organic compound with the molecular formula C6H3Cl2N2+. It is a diazonium salt derived from 2,4-dichloroaniline. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzenediazonium is typically synthesized through the diazotization of 2,4-dichloroaniline. The process involves the reaction of 2,4-dichloroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C). The reaction can be represented as follows:

C6H3Cl2NH2+NaNO2+2HClC6H3Cl2N2+Cl+NaCl+2H2OC_6H_3Cl_2NH_2 + NaNO_2 + 2HCl \rightarrow C_6H_3Cl_2N_2^+Cl^- + NaCl + 2H_2O C6​H3​Cl2​NH2​+NaNO2​+2HCl→C6​H3​Cl2​N2+​Cl−+NaCl+2H2​O

Industrial Production Methods: In industrial settings, the diazotization process is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity of the diazonium salt. The resulting this compound chloride is often isolated as a solid or used directly in subsequent reactions .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzenediazonium undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in Sandmeyer reactions, where the diazonium group is replaced by other substituents such as halides, cyanides, or hydroxyl groups.

    Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds, which are important in dye synthesis.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline.

Common Reagents and Conditions:

    Sandmeyer Reaction: Copper(I) chloride or bromide, copper(I) cyanide, and water are commonly used reagents.

    Coupling Reaction: Phenols or aromatic amines in alkaline conditions.

    Reduction Reaction: Sodium sulfite or stannous chloride in acidic conditions.

Major Products:

    Substitution: 2,4-dichlorobenzene derivatives.

    Coupling: Azo dyes.

    Reduction: 2,4-dichloroaniline.

Scientific Research Applications

2,4-Dichlorobenzenediazonium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzenediazonium primarily involves its ability to form reactive intermediates, such as free radicals or carbocations, which can then participate in various chemical reactions. In coupling reactions, the diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds. In reduction reactions, the diazonium group is reduced to an amine, releasing nitrogen gas .

Comparison with Similar Compounds

  • 2,4-Dichlorobenzenediazonium tetrafluoroborate
  • 3,5-Dichlorobenzenediazonium tetrafluoroborate
  • 4-Methoxybenzenediazonium tetrafluoroborate

Comparison: this compound is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of products formed in reactions. Compared to other diazonium salts, it offers distinct advantages in the synthesis of certain dyes and pigments due to its electron-withdrawing chlorine substituents, which can stabilize the diazonium ion and influence the electrophilicity of the compound .

Properties

IUPAC Name

2,4-dichlorobenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDAJTZKOJZQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21872-70-8 (tetrafluoroborate(1-))
Record name 2,4-Dichlorobenzenediazonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027165135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90181635
Record name 2,4-Dichlorobenzenediazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27165-13-5
Record name 2,4-Dichlorobenzenediazonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027165135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichlorobenzenediazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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